

L-Iditol-d8: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Iditol-d8

Cat. No.: B13424347

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This technical guide provides an in-depth overview of the physical and chemical characteristics of **L-Iditol-d8**, a deuterated form of L-Iditol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. **L-Iditol-d8** serves as a valuable internal standard for mass spectrometry-based applications, enabling precise quantification of its non-deuterated counterpart in various biological matrices.

Chemical and Physical Properties

L-Iditol-d8, with the chemical formula $C_6H_6D_8O_6$, is a stable isotope-labeled sugar alcohol. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.^[1] Below is a summary of its key chemical and physical properties, with comparative data for the non-deuterated L-Iditol where available.

Table 1: General Properties of **L-Iditol-d8** and L-Iditol

Property	L-Iditol-d8	L-Iditol
Chemical Formula	C6H6D8O6[1]	C6H14O6
Molecular Weight	190.22 g/mol	182.17 g/mol
CAS Number	Not available	488-45-9
Appearance	White to off-white solid (presumed)	White to off-white solid
Melting Point	Data not available	77°C
Boiling Point	Data not available	235.55°C (estimate)
Solubility	Soluble in DMSO, Methanol, Water (presumed)	Soluble in DMSO, Methanol, Water
Storage Temperature	-20°C Freezer	-20°C Freezer

Spectroscopic Data

The primary utility of **L-Iditol-d8** lies in its distinct spectroscopic properties compared to the unlabeled compound, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In mass spectrometry, the eight deuterium atoms in **L-Iditol-d8** result in a significant mass shift, allowing for clear differentiation from endogenous L-Iditol. The fragmentation pattern of **L-Iditol-d8** is expected to be similar to that of L-Iditol, with the corresponding mass shifts in the fragment ions. This property is fundamental to its application as an internal standard in isotope dilution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **L-Iditol-d8** will be significantly simplified compared to that of L-Iditol due to the replacement of eight protons with deuterium atoms. The remaining proton signals will exhibit different splitting patterns due to the coupling with adjacent deuterium atoms.

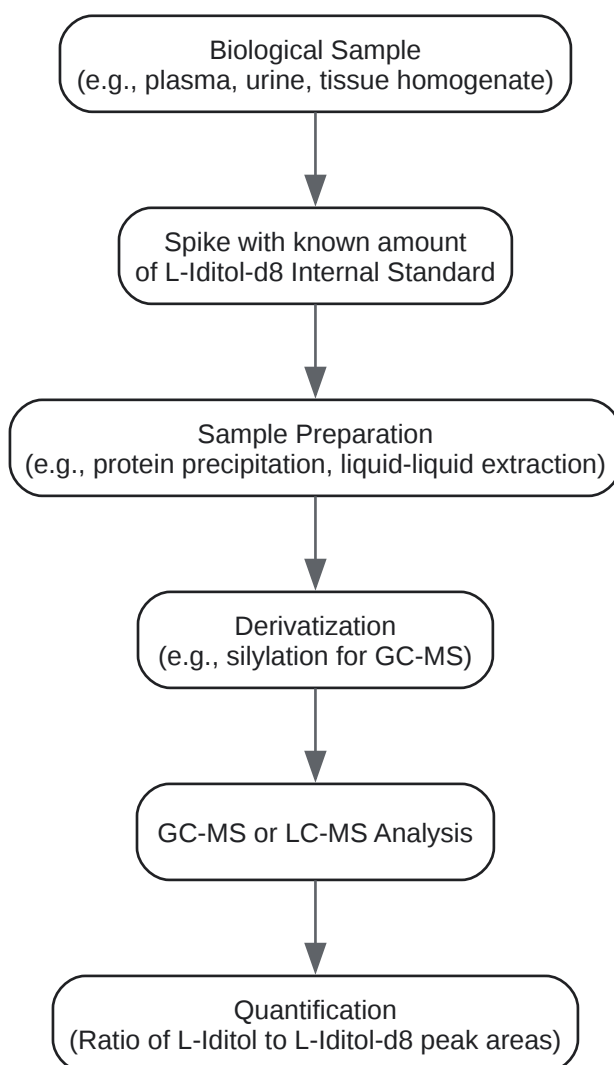
Similarly, the ^{13}C NMR spectrum will show altered splitting patterns for the carbons bonded to deuterium.

Experimental Protocols

L-Iditol-d8 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of L-Iditol in biological samples.

General Protocol for Quantification of L-Iditol using L-Iditol-d8 as an Internal Standard

The following workflow outlines a typical procedure for the quantification of L-Iditol in a biological matrix.



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Figure 1. General workflow for the quantification of L-Iditol using **L-Iditol-d8**.

Methodology:

- **Sample Preparation:** A known amount of **L-Iditol-d8** is added to the biological sample.
- **Extraction:** The analytes (L-Iditol and **L-Iditol-d8**) are extracted from the sample matrix.
- **Derivatization:** For GC-MS analysis, the hydroxyl groups of the iditols are typically derivatized (e.g., silylated) to increase their volatility.
- **Analysis:** The prepared sample is injected into the GC-MS or LC-MS system.
- **Quantification:** The concentration of L-Iditol in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard.

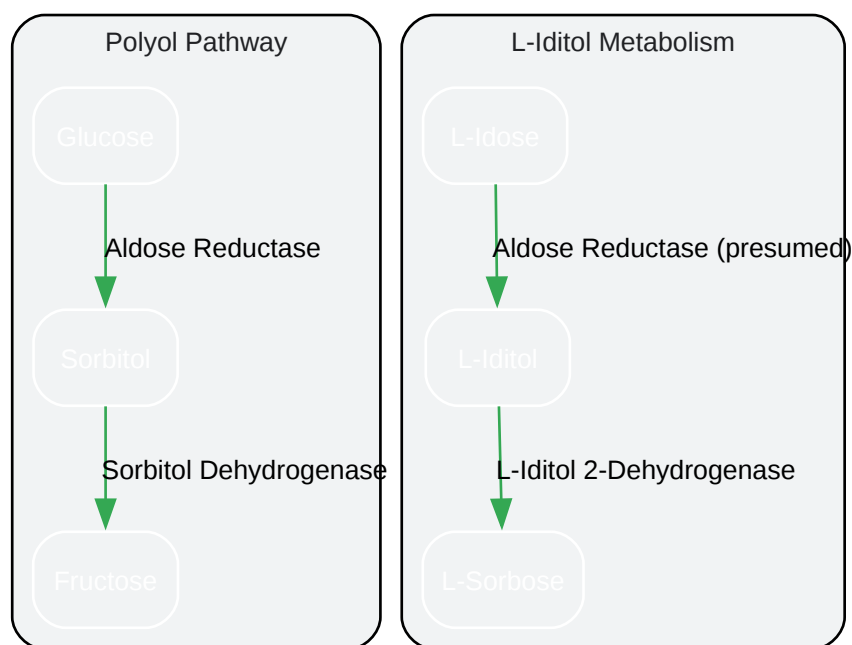
Applications in Research and Drug Development

Stable isotope-labeled internal standards like **L-Iditol-d8** are crucial for accurate and precise quantification in various research areas:

- **Metabolomics:** To study the metabolic pathways involving sugar alcohols and to quantify changes in their concentrations under different physiological or pathological conditions.
- **Pharmacokinetic Studies:** To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that may affect or be metabolized through pathways involving sugar alcohols.
- **Clinical Diagnostics:** For the development of diagnostic tests for metabolic disorders where the levels of specific sugar alcohols are indicative of disease.

Signaling Pathways and Logical Relationships

While **L-Iditol-d8** itself is not directly involved in signaling pathways, it is a tool to study the pathways of its non-deuterated counterpart. L-Iditol is part of the polyol pathway, which is implicated in diabetic complications.



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Figure 2. Simplified diagram of the Polyol Pathway and L-Iditol metabolism.

Safety and Handling

A full Safety Data Sheet (SDS) for **L-Iditol-d8** should be consulted before handling. As a general precaution for handling chemical reagents, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area.

Ordering and Availability

L-Iditol-d8 is available from various chemical suppliers specializing in stable isotope-labeled compounds. It is typically sold in small quantities for research purposes. One known supplier is LGC Standards, which distributes products from Toronto Research Chemicals.

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References

- 1. L-Iditol-d8 | CAS | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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